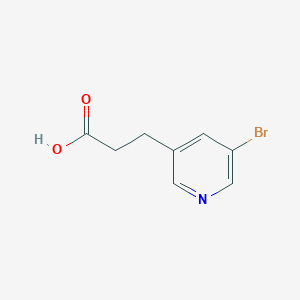
3-(5-Bromopyridin-3-yl)propanoic acid
Vue d'ensemble
Description
3-(5-Bromopyridin-3-yl)propanoic acid is a compound that can be associated with various chemical reactions and possesses distinct physical and chemical properties. It is related to pyridine derivatives, which are often used in the synthesis of pharmaceuticals and other organic compounds due to their versatile reactivity and structural importance.
Synthesis Analysis
The synthesis of related bromopyridine carboxylic acids involves multiple steps, including regioselective reactions, halogenation, and carboxylation. For instance, the synthesis of 5-bromo-2-methoxy-6-methylaminopyridine-3-carboxylic acid, a structurally similar compound, is achieved through a sequence of reactions starting from methyl 2,6-difluoropyridine-3-carboxylate, followed by regioselective methoxylation, nucleophilic substitution, and bromination steps, leading to the final product with an overall yield of 67% . Another related synthesis involves the regioselective lithiation of N-Boc-3-bromopyrroles, followed by reactions with ethyl formate to produce formylpyrroles, which are precursors to compounds like 3-(2-formyl-4-methyl-1-H-pyrrol-3-yl)propanoic acid .
Molecular Structure Analysis
The molecular structure of bromopyridine derivatives is often characterized using spectroscopic techniques and crystallography. For example, the crystal structure of 5-bromo-1-(2-cyano-pyridin-4-yl)-1H-indazole-3-carboxylic acid diethylamide was determined using X-ray diffraction, revealing two symmetry-independent molecules in the unit cell and the presence of intramolecular hydrogen bonds . These structural analyses are crucial for understanding the reactivity and interaction of the compounds.
Chemical Reactions Analysis
Bromopyridine compounds are versatile intermediates in organic synthesis. They can undergo various chemical reactions, including cross-coupling reactions, which are catalyzed by transition metals. For instance, the cross-coupling of 3-bromopyridine with sulfonamides has been successfully carried out using a copper(I) catalyst and 1,3-di(pyridin-2-yl)propane-1,3-dione, yielding N-(3-pyridinyl)-substituted sulfonamides . These reactions are essential for the construction of complex molecules in pharmaceutical research.
Physical and Chemical Properties Analysis
The physical and chemical properties of bromopyridine derivatives are influenced by their molecular structure. For example, the electrochemical behavior of 2-amino-5-bromopyridine has been studied, showing a reduction peak at -1.6 V, which is relevant for its electrocatalytic carboxylation to 6-aminonicotinic acid . Additionally, quantum mechanical and spectroscopic studies provide insights into the vibrational frequencies, molecular geometry, and electronic properties of compounds like 2-Amino-3-bromo-5-nitropyridine, which are important for understanding their reactivity and potential applications in materials science .
Applications De Recherche Scientifique
Regiospecific Syntheses and Structural Analysis
- 3-(5-Bromopyridin-3-yl)propanoic acid has been used in regiospecific syntheses. The structure of such compounds is crucial and has been determined unambiguously through single-crystal X-ray analysis. These compounds exhibit extensive hydrogen bonding and feature unique crystalline structures, highlighting their potential in crystallography and molecular structure studies (Kumarasinghe, Hruby, & Nichol, 2009).
Synthesis of Pyrido[2,3-d]pyrimidines and Amides
- This compound is involved in the synthesis of various pyrido[2,3-d]pyrimidines and amides. Its reactivity with aromatic amines in polyphosphoric acid leads to the formation of these compounds, indicating its utility in organic synthesis and the creation of complex molecular structures (Harutyunyan et al., 2015).
Improved Synthesis Processes
- Research has been conducted to improve the synthesis process of related compounds, such as 3-(2,3-dihydrobenzofuran-5-yl)propanoic acid. These studies focus on developing practical, convenient, and high-yield synthesis methods, which can be applied to similar compounds for efficient production (Yong, 2010).
Palladium-catalyzed Cyclization
- The compound is used in palladium-catalyzed cyclization processes. This is significant in the field of catalysis and chemical reactions, where it contributes to the formation of complex molecules like 3-oxo-1,3-dihydrofuro[3,4-c]pyridine-1-yl alkanoates (Cho & Kim, 2008).
In Pharmaceutical Research
- In pharmaceutical research, derivatives of this compound have been identified as potent and selective antagonists of specific receptors. These compounds have shown potential in the treatment of diseases like osteoporosis, showcasing the compound's relevance in drug discovery and development (Coleman et al., 2004).
Application in Complexation Studies
- It has also been used in complexation studies, such as the investigation of Cm(III) complexation, which is crucial in understanding chemical interactions and stability of complexes (Bremer, Geist, & Panak, 2012).
Crystal Structure Elucidation
- The compound and its derivatives have been involved in studies focusing on crystal structure elucidation, providing insights into molecular configurations and interactions, which is vital in material science and chemistry (Bunker et al., 2008).
Molecular Engineering in Solar Cell Applications
- This compound finds application in molecular engineering, particularly in the development of organic sensitizers for solar cell applications. This highlights its potential in renewable energy research and photovoltaic technology (Kim et al., 2006).
Propriétés
IUPAC Name |
3-(5-bromopyridin-3-yl)propanoic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8BrNO2/c9-7-3-6(4-10-5-7)1-2-8(11)12/h3-5H,1-2H2,(H,11,12) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MZIRJKCDGHPTMM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=NC=C1Br)CCC(=O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8BrNO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60669753 | |
| Record name | 3-(5-Bromopyridin-3-yl)propanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60669753 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
230.06 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
1022128-98-8 | |
| Record name | 5-Bromo-3-pyridinepropanoic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1022128-98-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 3-(5-Bromopyridin-3-yl)propanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60669753 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3-(5-bromopyridin-3-yl)propanoic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![(2R,3R)-2,3-bis[(4-hydroxy-3,5-dimethoxyphenyl)methyl]butane-1,4-diol](/img/structure/B3026517.png)










